2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)aceta mide 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)aceta mide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16309760
InChI: InChI=1S/C20H23N5O3S/c1-3-27-16-9-5-14(6-10-16)19-23-24-20(25(19)21)29-13-18(26)22-15-7-11-17(12-8-15)28-4-2/h5-12H,3-4,13,21H2,1-2H3,(H,22,26)
SMILES:
Molecular Formula: C20H23N5O3S
Molecular Weight: 413.5 g/mol

2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)aceta mide

CAS No.:

Cat. No.: VC16309760

Molecular Formula: C20H23N5O3S

Molecular Weight: 413.5 g/mol

* For research use only. Not for human or veterinary use.

2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)aceta mide -

Specification

Molecular Formula C20H23N5O3S
Molecular Weight 413.5 g/mol
IUPAC Name 2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
Standard InChI InChI=1S/C20H23N5O3S/c1-3-27-16-9-5-14(6-10-16)19-23-24-20(25(19)21)29-13-18(26)22-15-7-11-17(12-8-15)28-4-2/h5-12H,3-4,13,21H2,1-2H3,(H,22,26)
Standard InChI Key KRHNRPKMDFLIOL-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)OCC

Introduction

The compound 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)acetamide is a complex organic molecule that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities, including antifungal and anticancer properties. The presence of a triazole ring linked to an ethoxyphenyl group and an amide functional group makes this compound particularly interesting in medicinal chemistry.

Synthesis Methods

The synthesis of 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)acetamide typically involves multi-step reactions that incorporate various reagents and solvents. Common methods include:

  • Reagents and Solvents: Ethanol or dimethylformamide (DMF) are commonly used as solvents. The reaction may involve refluxing conditions followed by purification techniques such as recrystallization or chromatography.

  • Catalysts: Triethylamine can be used as a catalyst to facilitate reactions.

Biological Activity and Potential Applications

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways. The triazole moiety plays a vital role in binding to enzyme active sites, which can lead to various therapeutic effects.

  • Antifungal and Anticancer Activities: Compounds with similar structures have shown potential antifungal and anticancer activities by disrupting cellular processes.

  • Mechanism of Action: The exact mechanism of action is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors relevant in disease pathways.

Chemical Reactions and Modifications

This compound can undergo various chemical reactions typical for amides and triazoles, including:

  • Reaction Conditions: Reactions should be conducted under controlled conditions to prevent unwanted side reactions.

  • Analytical Techniques: NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are commonly employed to monitor reaction progress and confirm product identity.

Data Table: Comparison of Similar Triazole Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Potential Applications
2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-butylphenyl)acetamideC22H27N5O2S399.47Antifungal, Anticancer
2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chlorophenyl)acetamideNot specifiedApproximately 373.88Medicinal Chemistry, Drug Development
2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,5-dimethylphenyl)acetamideC19H24N4O2S372.49Antifungal, Anticancer

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